Engineering Molecular Scaffolds: The Strategic Utility of 2,2,2-Trifluoroethyl N-(3-ethylphenyl)carbamate (CAS 1087788-92-8)
Engineering Molecular Scaffolds: The Strategic Utility of 2,2,2-Trifluoroethyl N-(3-ethylphenyl)carbamate (CAS 1087788-92-8)
Abstract
In the landscape of modern drug discovery and synthetic organic chemistry, fluorinated building blocks serve as critical modulators of both biological activity and chemical reactivity. This technical guide provides an in-depth analysis of 2,2,2-trifluoroethyl N-(3-ethylphenyl)carbamate (CAS: 1087788-92-8). By examining its dual utility as a metabolically stable bioisostere in medicinal chemistry and an activated electrophile for unsymmetrical urea synthesis, this whitepaper establishes a comprehensive, self-validating framework for its application in advanced molecular design.
Chemical Identity & Core Properties
2,2,2-Trifluoroethyl N-(3-ethylphenyl)carbamate is a specialized fluorinated carbamate derivative primarily utilized as an organic building block.
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CAS Number: 1087788-92-8
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Molecular Formula:
[1] -
Molecular Weight: 247.22 g/mol
The molecule consists of a 3-ethylphenyl ring linked via a carbamate nitrogen to a 2,2,2-trifluoroethyl moiety. This specific structural arrangement imparts unique physicochemical properties, balancing lipophilicity with targeted electronic deactivation.
Table 1: Physicochemical Profile
| Property | Value | Structural Causality |
| Molecular Weight | 247.22 g/mol | Optimal for Lipinski Rule of 5 compliance in library generation. |
| Hydrogen Bond Donors | 1 (N-H) | Facilitates target protein binding (e.g., kinase hinge regions). |
| Hydrogen Bond Acceptors | 2 (C=O, C-O) | Modulated by the strong electron-withdrawing |
| Leaving Group | ~12.4 ( | Highly activated compared to standard ethanol ( |
Mechanistic Paradigm I: The Fluorine Effect in Medicinal Chemistry
In drug design, the substitution of a standard alkyl carbamate with a 2,2,2-trifluoroethyl carbamate fundamentally alters the pharmacokinetic and pharmacodynamic profile of the pharmacophore. The strong inductive electron-withdrawing effect of the trifluoromethyl (
This electronic modulation serves two primary purposes:
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Metabolic Stability: The reduced electron density at the carbonyl carbon and the steric bulk of the
group make the carbamate linkage highly resistant to hydrolysis by non-specific serine hydrolases (esterases and amidases) in human plasma. -
Target Tolerance: The polar yet lipophilic nature of the 2,2,2-trifluoroethyl group is often well-tolerated in hydrophobic binding pockets. For instance, in extensive2 acting as inhibitors of Mycobacterium tuberculosis (Mtb) FtsZ, the 2,2,2-trifluoroethyl carbamate group was shown to be highly tolerated, maintaining potent antibacterial activity while avoiding the rapid degradation seen with standard alkyl carbamates[3],[2].
Fig 1. Electronic causality of the 2,2,2-trifluoroethyl group modulating carbamate reactivity.
Mechanistic Paradigm II: Activated Carbamates for Unsymmetrical Urea Synthesis
Paradoxically, the same electronic effects that provide biological stability can be harnessed in vitro to activate the carbonyl carbon for nucleophilic attack. Standard alkyl carbamates are notoriously unreactive towards amines. However, the 2,2,2-trifluoroethoxide anion is a significantly better leaving group than standard alkoxides.
This activation allows CAS 1087788-92-8 to function as a phosgene-free, stable precursor for the synthesis of unsymmetrical ureas. When subjected to thermal conditions with a primary or secondary amine, the tetrahedral intermediate collapses, expelling 2,2,2-trifluoroethanol to yield the urea. This methodology has been successfully applied in the 4, where activated carbamate reagents prepared via the Ugi reaction (including O-2,2,2-trifluoroethyl carbamates) are used to conjugate oligonucleotides under mild, weakly basic conditions[5],[4].
Table 2: Comparative Reactivity of Carbamate Leaving Groups
| Leaving Group | Relative | Reactivity toward Aminolysis | Application Profile |
| Methoxy ( | ~15.5 | Very Low | Stable protecting group; unreactive in library synthesis[5]. |
| Trifluoroethoxy ( | ~12.4 | Moderate/High | Activated intermediate; forms ureas under mild heating[5]. |
| 4-Nitrophenoxy ( | ~7.1 | Very High | Highly reactive; prone to premature hydrolysis[5]. |
Experimental Workflows (Self-Validating Protocols)
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The generation of the volatile byproduct (2,2,2-trifluoroethanol) in Protocol B drives the reaction forward, ensuring high conversion rates without the need for complex chromatographic purification.
Protocol A: Synthesis of 2,2,2-Trifluoroethyl N-(3-ethylphenyl)carbamate
Objective: De novo synthesis of CAS 1087788-92-8 from commercially available precursors.
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Initiation: Dissolve 1.0 equivalent of 3-ethylaniline in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Base Addition: Add 1.5 equivalents of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the acylation, preventing the protonation of the aniline nucleophile.
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Acylation: Cool the mixture to 0°C. Dropwise, add 1.1 equivalents of 2,2,2-trifluoroethyl chloroformate.
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Propagation: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the aniline is consumed.
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Isolation: Quench with saturated aqueous
, extract with DCM, dry over , and concentrate in vacuo. The resulting solid is the pure carbamate.
Protocol B: High-Yield Synthesis of Unsymmetrical Ureas
Objective: Utilizing CAS 1087788-92-8 to generate a targeted urea derivative for biological screening.
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Reagent Assembly: In a sealed reaction vial, combine 1.0 equivalent of 2,2,2-trifluoroethyl N-(3-ethylphenyl)carbamate and 1.2 equivalents of a target primary amine (e.g., benzylamine).
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Solvent Selection: Dissolve in anhydrous DMSO (0.5 M concentration). Causality: DMSO stabilizes the polar tetrahedral intermediate formed during nucleophilic attack, lowering the activation energy barrier.
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Thermal Activation: Heat the mixture to 70°C for 4-6 hours. The electron-withdrawing
group facilitates the expulsion of the 2,2,2-trifluoroethoxide leaving group[5]. -
Validation & Purification: Cool to room temperature and precipitate the urea by adding cold water. The byproduct, 2,2,2-trifluoroethanol, is highly water-soluble and washes away in the aqueous filtrate, leaving the pure unsymmetrical urea.
Fig 2. Step-by-step workflow for generating unsymmetrical ureas via activated carbamate.
References
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Sigma-Aldrich Product Catalog. "2,2,2-trifluoroethyl N-(3-ethylphenyl)carbamate (CAS 1087788-92-8)". MilliporeSigma.
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Bio-Fount Chemical Database. "1087788-92-8 | 2,2,2-Trifluoroethyl N-(3-Ethylphenyl)carbamate". Bio-Fount.1
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Awasthi, D., et al. "SAR Studies on Trisubstituted Benzimidazoles as Inhibitors of Mtb FtsZ for the Development of Novel Antitubercular Agents". Journal of Medicinal Chemistry, 2013, 56(23): 9756–9770. 2
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Kita, R., et al. "Conjugation of oligonucleotides with activated carbamate reagents prepared by the Ugi reaction for oligonucleotide library synthesis". RSC Chemical Biology, 2022, 3(6): 728–738. 4
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- 2. SAR Studies on Trisubstituted Benzimidazoles as Inhibitors of Mtb FtsZ for the Development of Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SAR Studies on Trisubstituted Benzimidazoles as Inhibitors of Mtb FtsZ for the Development of Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugation of oligonucleotides with activated carbamate reagents prepared by the Ugi reaction for oligonucleotide library synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugation of oligonucleotides with activated carbamate reagents prepared by the Ugi reaction for oligonucleotide library synthesis - PMC [pmc.ncbi.nlm.nih.gov]
